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Compound of Interest

Compound Name: Cispentacin

Cat. No.: B1210540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid, also known as (+)-Cispentacin, is a non-

proteinogenic β-amino acid with significant antifungal properties. This technical guide provides

a comprehensive overview of its chemical and physical characteristics, biological activity, and

detailed experimental protocols for its synthesis and evaluation. The information is intended to

support researchers and professionals in the fields of medicinal chemistry, pharmacology, and

drug development in harnessing the therapeutic potential of this molecule.

Core Properties
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a water-soluble, amphoteric compound.[1]

Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1210540?utm_src=pdf-interest
https://www.benchchem.com/product/b1210540?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2516082/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name (1R,2S)-2-aminocyclopentane-1-carboxylic acid

Common Name (+)-Cispentacin

CAS Number 64191-14-6[2]

Molecular Formula C₆H₁₁NO₂[2]

Canonical SMILES C1C--INVALID-LINK--N">C@HC(=O)O[3]

InChI
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-

5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1[2]

InChIKey JWYOAMOZLZXDER-CRCLSJGQSA-N[2]

Table 2: Physicochemical Properties
Property Value

Molecular Weight 129.16 g/mol [3]

Melting Point 218-219 °C (sublimes)[2]

Boiling Point
264.7 °C at 760 mmHg (for hydrochloride salt)

[4]

Solubility Water-soluble[1]

Appearance
Almost white crystalline powder (for

hydrochloride salt)[4]

XLogP3-AA -2.0[3]

Hydrogen Bond Donor Count 2[3]

Hydrogen Bond Acceptor Count 3

Polar Surface Area 63.3 Å²[3]

Rotatable Bond Count 1

Biological Activity and Mechanism of Action
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(1R,2S)-2-Aminocyclopentane-1-carboxylic acid exhibits potent antifungal activity, particularly

against Candida albicans.[5] While its in vitro activity can be modest depending on the testing

medium, it demonstrates strong therapeutic efficacy in in vivo models of systemic candidiasis.

[1][5]

The primary mechanism of action involves its transport into the fungal cell via amino acid

permeases. Once inside the cell, it is believed to act as an inhibitor of prolyl-tRNA synthetase

(PRS). This inhibition disrupts protein synthesis and subsequently RNA synthesis, leading to

the antifungal effect.
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Caption: Proposed mechanism of antifungal action.

Experimental Protocols
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Synthesis of (1R,2S)-2-Aminocyclopentane-1-carboxylic
Acid
The following is a scalable synthesis protocol adapted from published literature.[6]

Workflow for Synthesis
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Caption: Synthetic workflow for the target compound.
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Detailed Methodology:

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is dissolved in toluene. (S)-α-

phenylethylamine and isobutyric acid are added, and the mixture is heated. Water is

removed azeotropically. The resulting enamine is then reduced.

Diastereoselective Crystallization: The crude amino ester mixture is treated with (2S,3S)-2,3-

dibenzoyl-d-(+)-tartaric acid in a suitable solvent such as acetonitrile. The salt of the desired

(1R,2S) diastereomer precipitates upon cooling and is isolated by filtration.[6]

Liberation of the Free Amine: The isolated salt is treated with an aqueous basic solution

(e.g., KHCO₃/K₂CO₃) and extracted with an organic solvent like diethyl ether. The organic

layers are combined, dried, and concentrated to yield the free amino ester.[6]

Hydrogenolysis: The chiral auxiliary is removed by hydrogenolysis. The amino ester is

dissolved in methanol, and 10% palladium on activated carbon is added. The mixture is

subjected to a hydrogen atmosphere until the reaction is complete.[6]

Acid Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid by heating in

hydrochloric acid. The final product is then isolated.

Antifungal Susceptibility Testing
The following protocol is a generalized method for determining the in vitro antifungal activity

against Candida albicans.

Workflow for Antifungal Susceptibility Testing
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Caption: Workflow for antifungal susceptibility assay.

Detailed Methodology:

Inoculum Preparation:Candida albicans is cultured on a suitable agar medium (e.g.,

Sabouraud Dextrose Agar) for 24 hours at 35-37°C. A suspension of the yeast is prepared in

sterile saline or RPMI-1640 medium and adjusted to a 0.5 McFarland standard.[7]

Drug Dilution: A stock solution of (1R,2S)-2-aminocyclopentane-1-carboxylic acid is prepared

in an appropriate solvent (e.g., water or buffer). Serial twofold dilutions are then made in a

96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

Inoculation: The standardized yeast inoculum is further diluted and added to each well of the

microtiter plate containing the drug dilutions to achieve a final concentration of approximately

0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

Incubation: The microtiter plates are incubated at 35°C for 48 hours.[8]
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Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the

lowest concentration of the compound that causes a significant inhibition of fungal growth

compared to the growth control. This can be assessed visually or by reading the absorbance

at a specific wavelength (e.g., 620 nm).[9]

Conclusion
(1R,2S)-2-Aminocyclopentane-1-carboxylic acid is a promising antifungal agent with a well-

defined mechanism of action. This guide provides essential data and detailed protocols to

facilitate further research and development of this compound and its analogs for potential

therapeutic applications. The provided information on its synthesis and biological evaluation

serves as a solid foundation for researchers to explore its full potential in combating fungal

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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